molecular formula C5H5BFNO2 B591759 5-Fluoropyridine-3-boronic acid CAS No. 872041-86-6

5-Fluoropyridine-3-boronic acid

Cat. No.: B591759
CAS No.: 872041-86-6
M. Wt: 140.908
InChI Key: FVEDGBRHTGXPOK-UHFFFAOYSA-N
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Description

5-Fluoropyridine-3-boronic acid is an organoboron compound with the molecular formula C5H5BFNO2. It is a derivative of pyridine, where a fluorine atom is substituted at the 5th position and a boronic acid group at the 3rd position. This compound is widely used as a pharmaceutical intermediate and in various organic synthesis reactions .

Mechanism of Action

Target of Action

5-Fluoropyridine-3-boronic acid, also known as (5-Fluoropyridin-3-yl)boronic acid, is primarily used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds . The primary targets of this compound are the carbon atoms involved in the bond formation .

Mode of Action

The compound interacts with its targets through a process called transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boronic acid group of the compound transfers an organic group to a metal, in this case, palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely used in organic synthesis, allowing for the construction of complex organic compounds from simpler ones .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds, including pharmaceutical intermediates .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under recommended storage conditions but should be kept away from strong oxidizing agents . Additionally, the compound’s reactivity can be affected by the presence of certain catalysts and the pH of the reaction environment .

Preparation Methods

The synthesis of 5-Fluoropyridine-3-boronic acid can be achieved through several methods:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-Fluoropyridine-3-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, halides, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

5-Fluoropyridine-3-boronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

(5-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEDGBRHTGXPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660178
Record name (5-Fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872041-86-6
Record name (5-Fluoropyridin-3-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872041-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Fluoropyridin-3-yl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50660178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoropyridine-3-boronic acid
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Synthesis routes and methods

Procedure details

3-bromo-5-fluoropyridine (2a) (25 kg, 142 moles, 1.0 equiv.), THF (222.5 kg) and isopropyl borate (28 kg, 149.3 moles, 1.05 equiv.) were added to a 700 L low temperature reactor. The resulting mixture was cooled to −90° C.˜−80° C. while stirred. Then n-BuLi (40.2 kg, 2.5 M, 142 moles, 1.0 equiv.) was added dropwise (2 kg/h) maintaining the temperature below −87° C. After the addition was complete, the mixture was maintained at −88˜−83° C. for 2.5 h. When the reaction was deemed complete by HPLC analysis, it was quenched by addition of 9% aqueous HCl (7.7 kg). The mixture was transferred to a 1000 L glass-lined reactor and the temperature returned to −20˜−10° C. Additional HCl solution (122.3 kg) was then added until pH was adjusted to 1˜2 maintaining the temperature at 0˜10° C. The mixture was then held for 0.5 h in order to allow layers to separate. The organic layer was separated and washed with saturated brine (38 kg). It was stirred for 0.5 h and then held again for 0.5 h to allow layer separation. The aqueous layer was separated and the combined aqueous layers were extracted with EtOAc twice (51+25 kg). The organic phase was separated and pH was adjusted to a value of 6 by using 30% aqueous NaOH solution (27.4 kg). At this pH a solid precipitated out. The slurry was filtered by centrifuge and allowed to dry in a tray dryer at 40˜45° C. Title compound (2b) was obtained as a white solid (17.5 kg, 87.4%, purity: 98.6% AUC using method B).
Quantity
25 kg
Type
reactant
Reaction Step One
Quantity
28 kg
Type
reactant
Reaction Step One
Name
Quantity
222.5 kg
Type
solvent
Reaction Step One
Quantity
40.2 kg
Type
reactant
Reaction Step Two

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